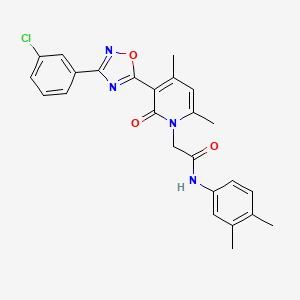![molecular formula C16H13ClN2O B2549994 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one CAS No. 1553484-41-5](/img/structure/B2549994.png)
2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Antidepressant Action : A study by Zára-Kaczián et al. (1986) found that the structural requirement for a marked antidepressant action in tetrahydroisoquinoline derivatives includes the presence of an ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino group. This suggests potential antidepressant applications for compounds structurally similar to 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one (Zára-Kaczián et al., 1986).
Anti-inflammatory Properties
- Inhibiting Oedema Formation : A study by Torres et al. (1999) demonstrated the anti-inflammatory effects of compounds similar in structure to this compound in inhibiting paw oedema in mice. This indicates its potential role in inflammatory responses (Torres et al., 1999).
Molecular Structure Analysis
- Structural Determination via XRD : A study by Mandal and Patel (2018) investigated the molecular structures of chlorophenyl substituted dihydroquinazolinones, similar to the subject compound, using X-ray crystallography. The study offers insights into the molecular interactions and structural features of such compounds (Mandal & Patel, 2018).
Antimalarial Activity
- Potent Antimalarial Activity : Research by Kesten et al. (1987) on quinolinylamino and diethylamino methyl alkylphenols, structurally related to the query compound, demonstrated significant antimalarial activity in mice. This suggests potential applications in antimalarial therapies (Kesten et al., 1987).
Antimicrobial Activity
- Synthesis and Antimicrobial Effectiveness : Zaki et al. (2019) synthesized a series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which showed promising activities against various bacterial and fungal strains. This suggests the potential antimicrobial applications of structurally similar compounds (Zaki et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-amino-4-chlorophenyl)methyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-6-5-12(15(18)9-13)10-19-8-7-11-3-1-2-4-14(11)16(19)20/h1-9H,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDNYBBJECTNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC3=C(C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)
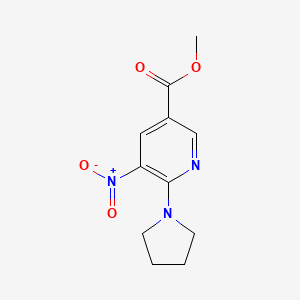
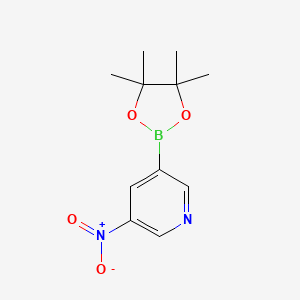
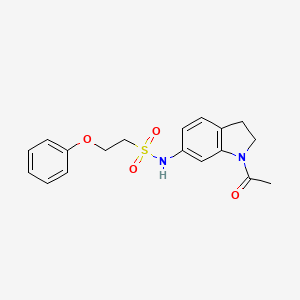
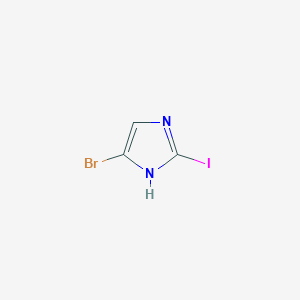
![4-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)
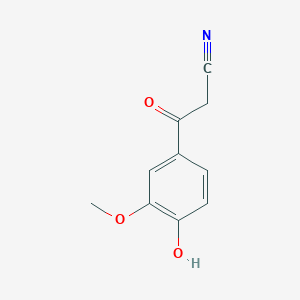
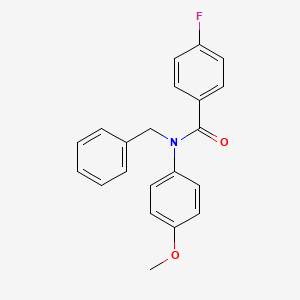


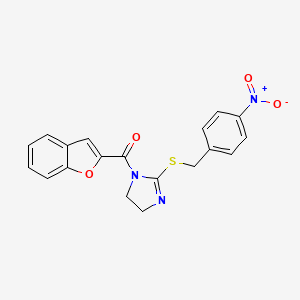
![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)
